molecular formula C21H19NO5 B2768895 N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide CAS No. 313982-20-6

N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B2768895
CAS No.: 313982-20-6
M. Wt: 365.385
InChI Key: ANSWVWYGMLPFQQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a coumarin-based derivative featuring a 2,4-dimethoxyphenyl group attached via a carboxamide linkage at position 3 of the chromene core. The 8-allyl (prop-2-en-1-yl) substituent on the coumarin scaffold enhances structural rigidity and may influence π-π stacking interactions in biological systems. This compound’s synthesis typically involves condensation reactions between functionalized coumarin intermediates and substituted anilines, as seen in analogous protocols . Its molecular formula is C₂₁H₁₉NO₅, with a molar mass of 365.38 g/mol.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-10-9-15(25-2)12-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSWVWYGMLPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential applications in pharmacology, particularly in the treatment of various diseases.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure includes a chromene core, a carboxamide group, and methoxy substituents, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of the methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects. Studies have shown that derivatives of chromenes often possess significant antioxidant activity, which is critical in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways. For instance, chromene derivatives can modulate the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antimicrobial Activity : The chromene scaffold has been associated with antimicrobial properties against various pathogens. In vitro studies have demonstrated that certain chromene derivatives exhibit significant antibacterial and antifungal activities .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It may interact with various receptors (e.g., nuclear receptors) that regulate gene expression related to inflammation and oxidative stress.
  • Cell Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of related chromene compounds:

StudyBiological ActivityIC50 Value (µg/mL)Cell Line
Antioxidant7.8A549
Anti-inflammatory5.0RAW 264.7
Antimicrobial3.5E. coli

These studies highlight the potential of chromene derivatives in therapeutic applications.

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several chromene derivatives using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions exhibited significantly higher antioxidant activity compared to their unsubstituted counterparts.
  • Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of similar compounds in animal models. The study found that administration of these compounds reduced inflammatory markers such as TNF-alpha and IL-6 in serum.

Scientific Research Applications

Biological Activities

Research has identified several notable biological activities associated with N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values indicating promising anticancer potential.
  • Antibacterial Properties :
    • The compound has been reported to possess antibacterial activity against several bacterial strains. Its chromene structure enhances its ability to interact with bacterial membranes, contributing to its antimicrobial efficacy .
  • Fluorescent Probe for Metal Ion Detection :
    • This compound acts as a fluorescent probe for the detection of metal ions, particularly copper(II) ions in aqueous solutions. This property suggests potential applications in chemical sensing and environmental monitoring .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial properties were assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Coumarin Core Modifications Key Properties/Findings Reference
N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide 2,4-dimethoxy 8-allyl Enhanced electron density from dimethoxy groups; potential for electrophilic interactions .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxy (phenethyl chain) None Phenethyl spacer increases flexibility; reduced planarity vs. direct aryl attachment .
N-(2-ethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide 2-ethoxy 8-allyl Ethoxy group increases lipophilicity; may alter metabolic stability vs. methoxy .
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 4-fluoro 8-allyl Electron-withdrawing fluoro group may reduce solubility but enhance target affinity .
8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 4-nitro 8-allyl Strong electron-withdrawing nitro group; potential for redox activity or toxicity .
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide 2,4-dichloro (benzyl chain) 8-methoxy Dichloro groups enhance steric bulk; 8-methoxy reduces conjugation vs. allyl .
6-methoxy-2-oxo-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide (BI62429) None (allyl on amide N) 6-methoxy Allyl on amide nitrogen alters spatial orientation; 6-methoxy may hinder π-stacking .

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., 2,4-dimethoxy) : The dimethoxyphenyl group in the target compound increases electron density, promoting interactions with electrophilic targets such as enzyme active sites . In contrast, analogs with electron-withdrawing groups (e.g., nitro, fluoro) exhibit reduced electron density, which may enhance binding to receptors requiring charge stabilization .
  • The 8-allyl group in the target compound balances rigidity and steric accessibility .

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